![molecular formula C15H21BClFN2O4 B8206431 (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-chloro-2-fluorophenyl)boronic acid](/img/structure/B8206431.png)
(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-chloro-2-fluorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-chloro-2-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group, a piperazine ring, and halogen substituents, which contribute to its unique reactivity and versatility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-chloro-2-fluorophenyl)boronic acid typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto the phenyl ring.
Piperazine Substitution: Attachment of the piperazine ring to the phenyl ring through nucleophilic substitution.
Boronic Acid Formation: Introduction of the boronic acid group via borylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The halogen substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are often used in Suzuki–Miyaura coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
Biology:
Bioconjugation: Used in the development of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-chloro-2-fluorophenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Phenylboronic Acid: Lacks the halogen and piperazine substituents, making it less versatile in certain reactions.
4-Fluorophenylboronic Acid: Similar in structure but lacks the chlorine and piperazine groups.
3-Chlorophenylboronic Acid: Lacks the fluorine and piperazine groups.
Uniqueness:
- The presence of both chlorine and fluorine atoms, along with the piperazine ring, makes (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-chloro-2-fluorophenyl)boronic acid unique in its reactivity and potential applications. These substituents can influence the electronic properties and steric hindrance, leading to different reactivity patterns compared to simpler boronic acids.
This compound’s unique structure and reactivity make it a valuable tool in synthetic chemistry, with applications spanning various scientific disciplines.
属性
IUPAC Name |
[3-chloro-2-fluoro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BClFN2O4/c1-15(2,3)24-14(21)20-6-4-19(5-7-20)10-8-11(16(22)23)13(18)12(17)9-10/h8-9,22-23H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXWTRZUDOMDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Cl)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BClFN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

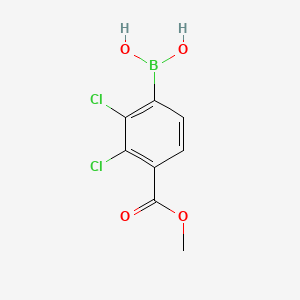
![[2,3-Dichloro-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B8206355.png)
![[2-Fluoro-6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid](/img/structure/B8206367.png)
![[5-Fluoro-6-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid](/img/structure/B8206383.png)
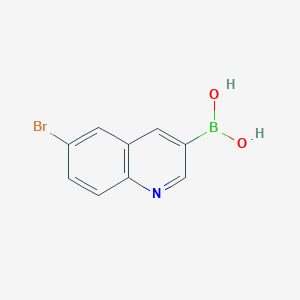

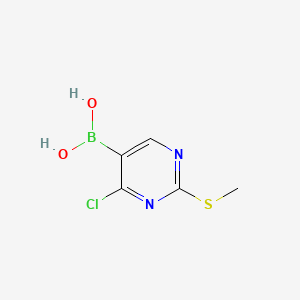

![[2-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-4-YL]boronic acid](/img/structure/B8206418.png)
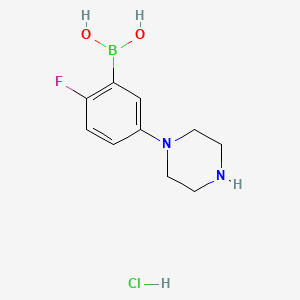
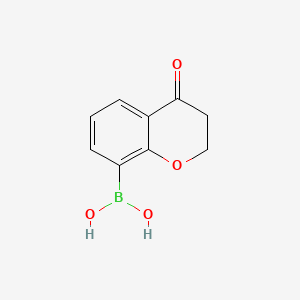
![(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid](/img/structure/B8206456.png)

